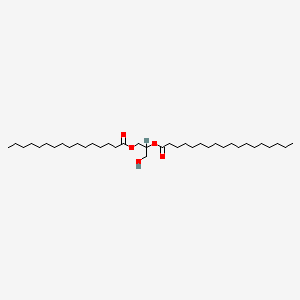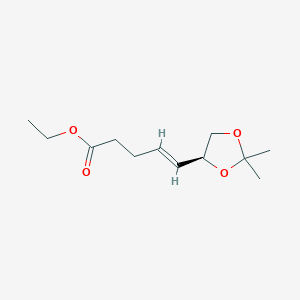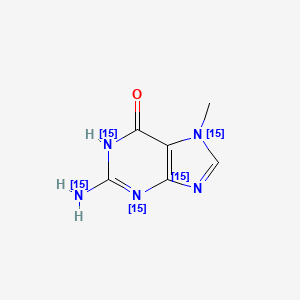
7-Methylguanine-15N5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methylguanine-15N5 is a modified purine nucleobase, specifically a methylated version of guanine. It is labeled with nitrogen-15 isotopes, which makes it useful in various scientific studies. The compound has a molecular formula of C6H7N5O and a molecular weight of 170.19768 g/mol . This compound is often used in research due to its unique properties and applications in studying nucleic acids and their interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylguanine-15N5 typically involves the methylation of guanine. The process can be carried out using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions. The reaction is usually performed in an alkaline medium to facilitate the methylation at the N7 position of guanine .
Industrial Production Methods: Industrial production of this compound is less common due to its specialized use in research. the synthesis can be scaled up by optimizing the reaction conditions and using high-purity starting materials. The use of nitrogen-15 labeled reagents is crucial for producing the isotopically labeled compound .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Methylguanine-15N5 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form 8-hydroxy-7-methylguanine.
Reduction: Reduction reactions are less common but can be performed under specific conditions.
Substitution: The methyl group at the N7 position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents like sodium borohydride may be employed.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as thiols or amines.
Major Products Formed:
Oxidation: 8-Hydroxy-7-methylguanine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7-Methylguanine-15N5 has several applications in scientific research:
Chemistry: Used as a probe to study the methylation of nucleic acids and their interactions with proteins.
Biology: Helps in understanding the role of methylated nucleobases in genetic regulation and expression.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Wirkmechanismus
The mechanism of action of 7-Methylguanine-15N5 involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
7-Methylguanine: The non-isotopically labeled version of the compound.
8-Hydroxy-7-methylguanine: An oxidized derivative of 7-Methylguanine.
7-Methylguanosine: The nucleoside form of 7-Methylguanine.
Uniqueness: 7-Methylguanine-15N5 is unique due to its isotopic labeling with nitrogen-15, which makes it particularly useful in nuclear magnetic resonance (NMR) studies and other analytical techniques. This labeling allows for precise tracking and analysis of the compound in various biological and chemical systems .
Eigenschaften
IUPAC Name |
2-(15N)azanyl-7-methyl-1H-purin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O/c1-11-2-8-4-3(11)5(12)10-6(7)9-4/h2H,1H3,(H3,7,9,10,12)/i7+1,8+1,9+1,10+1,11+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWGECJQACGGTI-DFYYLJELSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)NC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[15N]1C=[15N]C2=C1C(=O)[15NH]C(=[15N]2)[15NH2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(S)-2-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B1142528.png)
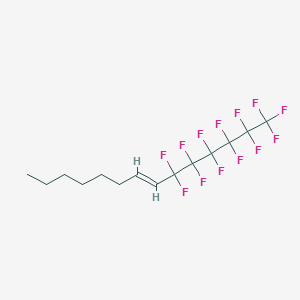
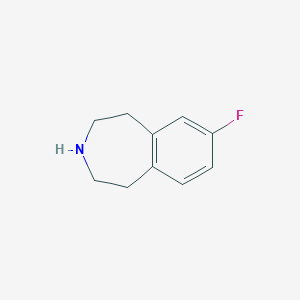

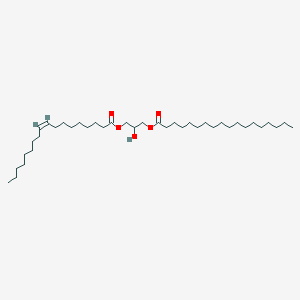
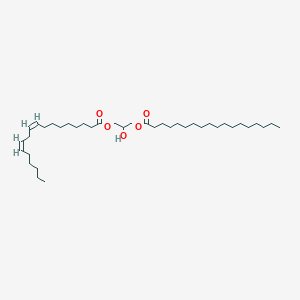
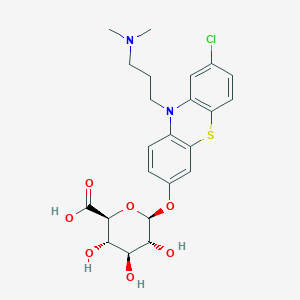
![(Z)-hexyl amino(4-((5-((3-amino-3-oxopropyl)(pyridin-2-yl)carbamoyl)-1-methyl-1H-benzo[d]imidazol-2-yl)methylamino)phenyl)methylenecarbamate](/img/structure/B1142545.png)
